molecular formula C10H13FN2 B2895668 [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine CAS No. 2010375-10-5

[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine

Cat. No.: B2895668
CAS No.: 2010375-10-5
M. Wt: 180.226
InChI Key: CLSWJQMSVDQEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C10H13FN2 and a molecular weight of 180.23 g/mol . This compound is characterized by the presence of a fluoropyridine ring attached to a cyclobutyl group, which is further connected to a methanamine group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluoropyridine ring .

Scientific Research Applications

[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The cyclobutyl and methanamine groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    [1-(3-Chloropyridin-4-yl)cyclobutyl]methanamine: Similar structure but with a chlorine atom instead of fluorine.

    [1-(3-Bromopyridin-4-yl)cyclobutyl]methanamine: Similar structure but with a bromine atom instead of fluorine.

    [1-(3-Iodopyridin-4-yl)cyclobutyl]methanamine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These properties can enhance the compound’s biological activity and make it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

[1-(3-fluoropyridin-4-yl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSWJQMSVDQEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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